N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide (hereafter referred to as Compound A) is a synthetic molecule combining benzimidazole and 4-methoxyindole moieties linked via a flexible propanamide chain. This structural duality positions Compound A as a candidate for diverse biological interactions, including enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-9-4-8-19-16(20)11-14-26(19)15-12-22(27)23-13-5-10-21-24-17-6-2-3-7-18(17)25-21/h2-4,6-9,11,14H,5,10,12-13,15H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
CIBRYAPVLUHRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling through a propyl linker.
Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Preparation of Indole Intermediate: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker. This can be achieved using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, mild conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may serve as a probe to study biological processes involving benzimidazole and indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, given the known biological activity of benzimidazole and indole derivatives.
Industry: It may find applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to interact with various biological targets, including DNA, proteins, and enzymes. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of Compound A with structurally related benzimidazole and indole derivatives is summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
- Substituent Positioning: The 4-methoxy group on Compound A’s indole enhances polarity and hydrogen-bonding capacity compared to non-substituted indole derivatives like ZINC71804814 .
- Benzimidazole Orientation : The benzimidazol-2-yl group in Compound A and sc-355154 favors stronger π-π interactions compared to benzimidazol-1-yl analogs .
Enzyme Inhibition Potential
- Acetylcholinesterase (AChE) : ZINC71804814, a structural analog with indol-1-yl and benzimidazol-1-yl groups, demonstrated high docking scores in AChE inhibition studies. Compound A ’s 4-methoxyindole may improve binding affinity due to additional hydrophobic and polar interactions .
- Compound A’s indole moiety could broaden target specificity beyond benzimidazole-only compounds .
- Protease Inhibition : Compound 25 (piperidinylpropyl-indole) showed activity against Hepatitis C NS3/4A protease. Compound A ’s methoxy group may confer similar or improved potency by modulating active-site interactions .
Solubility and Bioavailability
- Compound A’s methoxy group increases solubility compared to non-polar analogs like sc-355154, as evidenced by logP differences (2.5 vs. 1.66) .
- The propanamide linker in Compound A balances flexibility and stability, contrasting with shorter chains (e.g., acetamide in ), which may limit conformational diversity.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound notable for its complex structure, which integrates a benzimidazole moiety and an indole derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzimidazole moiety : Known for various biological activities including anticancer properties.
- Indole derivative : The methoxy substitution on the indole ring enhances its biological activity.
- Propanamide linkage : This functional group is often associated with bioactive compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 523.7 g/mol |
| XLogP3-AA | 6.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 12 |
Antitumor Properties
Research indicates that compounds with structures similar to this compound exhibit significant antitumor activity. The proposed mechanism of action involves:
- Inhibition of tubulin polymerization : This leads to cell cycle arrest and apoptosis in cancer cells, particularly effective against solid tumors such as colon and lung cancers.
Case Studies
- Colon Cancer Study : A study demonstrated that a related compound exhibited a 70% reduction in tumor size in xenograft models of colon cancer after treatment over four weeks.
- Lung Cancer Research : Another investigation found that the compound induced apoptosis in lung cancer cell lines through the activation of caspase pathways, suggesting a promising therapeutic avenue.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound halts the progression of the cell cycle, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | Indole derivative with iodine | Anticancer activity |
| 5-Methoxyindole derivatives | Variations in substitution on indole | Antitumor properties |
| 2-Oxo-acetamide derivatives | Similar acetamide linkage | Antitumor activity against solid tumors |
The unique combination of benzimidazole and methoxyindole functionalities in this compound may synergistically enhance its biological activities compared to other compounds lacking such structural diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
